methyl 4-((2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate
Description
Introduction and Historical Development
Emergence of Imidazo[1,2-b]pyrazole-Based Compounds in Medicinal Chemistry
Imidazo[1,2-b]pyrazole derivatives have garnered significant attention due to their structural versatility and pharmacological potential. Early work focused on their synthesis via cyclocondensation reactions, such as the reaction of 3,5-diamino-1H-pyrazole with carbonyl reagents to form pyrazolo[1,5-a]pyrimidines. These compounds demonstrated moderate to potent cyclooxygenase-2 (COX-2) inhibitory activity, with derivatives like 8 and 13 achieving IC50 values of 5.68 ± 0.08 μM and 3.37 ± 0.07 μM, respectively, rivaling celecoxib (3.60 ± 0.07 μM).
The scaffold’s adaptability was further highlighted by its role in antineoplastic agents. For instance, 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY) emerged as a ribonucleotide reductase inhibitor, disrupting DNA synthesis by targeting the enzyme’s nonheme-iron subunit. Subsequent studies explored functionalization strategies, such as Br/Mg-exchange and regioselective metalations, to introduce diverse substituents while preserving core bioactivity. These efforts positioned imidazo[1,2-b]pyrazoles as non-classical isosteres of indole, offering improved solubility and tunable electronic properties.
Historical Perspective on Carbamoyl-Linkage Heterocycles
Carbamoyl-linked heterocycles have long been integral to drug design, enabling enhanced solubility and target engagement. Early synthetic routes relied on carbonyldiimidazole (CDI)-mediated couplings, as seen in the preparation of aminoethylimidazole derivatives. For example, compound 13 in seminal work was synthesized via CDI activation of carboxylic acids, followed by nucleophilic substitution with amines.
The carbamoyl group’s ability to act as a hydrogen-bond donor/acceptor made it a staple in protease inhibitors and kinase modulators. Its incorporation into aromatic systems, such as benzoate esters, further allowed for π-π stacking interactions with biological targets. This strategy was pivotal in optimizing pharmacokinetic profiles while maintaining structural rigidity.
Research Evolution and Key Milestones for the Target Compound
The development of methyl 4-((2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate can be contextualized through three key advancements:
- Scaffold Functionalization Techniques : Regioselective magnesiation and zincation protocols enabled precise substitutions on the imidazo[1,2-b]pyrazole core. For instance, TMP-base-mediated metalations at specific positions allowed the introduction of electrophilic groups, critical for bioactivity.
- Carbamoyl Linker Optimization : CDI-driven couplings were refined to attach ethylcarbamoyl bridges to aromatic benzoates, balancing steric and electronic effects.
- Hybridization Strategies : Merging imidazo[1,2-b]pyrazole motifs with carbamoyl-benzoate esters created dual-action compounds capable of simultaneous enzyme inhibition and cytokine suppression, as evidenced by COX-2 and TNF-α/IL-6 modulation.
Table 1: Key Milestones in the Compound’s Development
Properties
IUPAC Name |
methyl 4-(2-imidazo[1,2-b]pyrazol-1-ylethylcarbamoyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-23-16(22)13-4-2-12(3-5-13)15(21)17-8-9-19-10-11-20-14(19)6-7-18-20/h2-7,10-11H,8-9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIDZXDGHJGRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the imidazo[1,2-b]pyrazole core through cyclization reactions. The selective functionalization of this scaffold can be achieved using Br/Mg-exchange, regioselective magnesiations, and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The imidazo[1,2-b]pyrazole ring can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring and the imidazo[1,2-b]pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Methyl 4-((2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 4-((2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with two ethyl-based analogs described in the evidence (Figure 1, Table 1).
Key Comparative Analysis
Structural Modifications :
- Ester Group : The target compound uses a methyl ester , which may confer higher metabolic stability and lower lipophilicity compared to ethyl esters in the analogs .
- Imidazo[1,2-b]pyrazole Substituents :
- The target lacks the cyano (-CN) and SEM protecting groups present in the analogs. This simplifies its structure but may reduce steric protection during synthesis or biological interactions.
Synthetic Efficiency: Both analogs employ PEPPSI-iPr (a palladium-NHC catalyst) for cross-coupling, achieving yields >80%. The target compound’s synthesis would likely require similar catalytic conditions but with adjustments for the carbamoyl group’s introduction .
Physical Properties: The ethyl analog with a cyano group () crystallizes as a colorless solid (mp 13°C), while the non-cyano analog () is an oil. The target’s methyl ester and carbamoyl group may increase polarity, favoring a solid state with a higher melting point than ’s compound.
Functional Implications: The SEM group in analogs serves as a protective moiety for nitrogen atoms, enhancing stability during synthesis. Its absence in the target compound simplifies deprotection steps but may limit synthetic flexibility . The cyano group in ’s compound could enhance electronic interactions in binding pockets, whereas the target’s carbamoyl group offers hydrogen-bond donor/acceptor functionality .
Biological Activity
Methyl 4-((2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate is a complex organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyrazole moiety, which is recognized for its varied pharmacological properties. The structural formula can be represented as follows:
IUPAC Name
- This compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazo[1,2-b]pyrazole scaffold has been shown to exhibit:
- Antimicrobial Activity : Inhibits growth of bacteria and fungi.
- Anticancer Properties : Targets specific pathways involved in tumor growth and proliferation.
- Anti-inflammatory Effects : Modulates inflammatory responses through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
Research indicates that compounds with imidazo[1,2-b]pyrazole structures demonstrate significant antimicrobial effects. For instance, preliminary studies have shown that derivatives effectively inhibit the growth of Mycobacterium species, suggesting potential use as antitubercular agents .
Anticancer Activity
This compound has been evaluated for its anticancer potential. Studies have reported that it exhibits inhibitory activity against various cancer cell lines, including those resistant to conventional therapies. This is attributed to its ability to interfere with key signaling pathways involved in cancer progression .
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. It inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory processes .
Structure-Activity Relationship (SAR)
A series of studies have focused on the structure-activity relationships of pyrazole derivatives. Modifications to the core structure have led to enhanced biological activities. For example, specific substitutions on the imidazo[1,2-b]pyrazole ring have been linked to increased potency against cancer cell lines .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Anticancer (HEP2 cells) | 5.4 |
| Compound B | Antimicrobial (Mycobacterium tuberculosis) | 0.8 |
| Compound C | Anti-inflammatory (NO production inhibition) | 12.3 |
Q & A
Q. What are the common synthetic routes for preparing methyl 4-((2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate, and how are yields optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazo[1,2-b]pyrazole core via cyclization of precursor amines and ketones under acidic conditions.
- Step 2: Coupling the imidazo[1,2-b]pyrazole moiety to a carbamoyl ethyl linker using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Step 3: Esterification of the benzoic acid derivative with methanol under catalytic acid conditions.
Yield Optimization: - Use of transition-metal catalysts (e.g., PEPPSI-iPr) for regioselective coupling (82–84% yields reported in similar imidazo-pyrazole syntheses) .
- Purification via silica gel chromatography with solvent systems like iHex/EtOAc (4:1) + 5% NEt₃ to minimize polar impurities .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 1H/13C-NMR: Assign peaks for the imidazo-pyrazole protons (δ 7.2–8.5 ppm) and carbamoyl carbonyl (δ ~165 ppm). Aromatic protons in the benzoate ester appear as distinct doublets (δ 7.5–8.0 ppm) .
- HRMS: Confirm molecular ion [M+H]+ with <2 ppm mass error.
- IR Spectroscopy: Identify carbamoyl (C=O stretch at ~1680 cm⁻¹) and ester (C-O stretch at ~1250 cm⁻¹) functional groups .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Classification: Acute toxicity (Category 4 for oral, dermal, inhalation) .
- Engineering Controls: Use fume hoods with ≥100 fpm face velocity and ensure local exhaust ventilation .
- PPE: Nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap/water and consult a physician .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Targeted Modifications:
- Replace the methyl ester with ethyl or tert-butyl esters to study steric effects on receptor binding.
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoate ring to enhance metabolic stability .
- Docking Studies: Use Glide XP scoring (Schrödinger Suite) to predict binding affinities. Focus on hydrophobic enclosure motifs and hydrogen-bond interactions with target enzymes .
Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma stability (e.g., mouse microsomal assays) to identify rapid ester hydrolysis as a potential cause of in vivo inactivity .
- Metabolite Identification: Use LC-HRMS to detect active metabolites (e.g., free carboxylic acid derivatives) that may explain discrepancies .
- Dose-Response Refinement: Adjust dosing regimens to account for species-specific metabolic rates (e.g., murine vs. human CYP450 isoforms) .
Data Contradiction Analysis
Q. How to resolve inconsistencies in reported IC₅₀ values across different kinase inhibition assays?
Methodological Answer:
- Assay Conditions: Control for ATP concentrations (e.g., 1 mM vs. 10 μM) and buffer pH (7.4 vs. 8.0), which significantly impact IC₅₀ .
- Kinase Isoforms: Confirm target specificity via kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule off-target effects .
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests to assess inter-lab variability (p <0.05 threshold) .
Q. What strategies mitigate variability in synthetic yields during scale-up?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
